molecular formula C8H15NO2 B12877643 5-Isobutyl-5-methyloxazolidin-2-one

5-Isobutyl-5-methyloxazolidin-2-one

Cat. No.: B12877643
M. Wt: 157.21 g/mol
InChI Key: LUYBIYVSLQLFGK-UHFFFAOYSA-N
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Description

5-Isobutyl-5-methyloxazolidin-2-one is a chemical compound with the molecular formula C8H15NO2. It belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. Oxazolidinones are known for their broad applications in organic and medicinal chemistry, particularly as antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-5-methyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isobutylamine with methyl glyoxalate, followed by cyclization to form the oxazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-5-methyloxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Isobutyl-5-methyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.

    Biology: The compound is studied for its potential antibacterial properties, particularly against resistant bacterial strains.

    Medicine: Research is ongoing to explore its use as a pharmacophore in the development of new antibacterial agents.

    Industry: It is utilized in the synthesis of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Isobutyl-5-methyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth . The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isobutyl-5-methyloxazolidin-2-one is unique due to its specific structural features and potential applications. Unlike other oxazolidinones, it may offer distinct advantages in terms of synthesis, stability, and biological activity. Its use as a chiral auxiliary in stereoselective transformations further highlights its versatility and importance in synthetic organic chemistry .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

5-methyl-5-(2-methylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H15NO2/c1-6(2)4-8(3)5-9-7(10)11-8/h6H,4-5H2,1-3H3,(H,9,10)

InChI Key

LUYBIYVSLQLFGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CNC(=O)O1)C

Origin of Product

United States

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